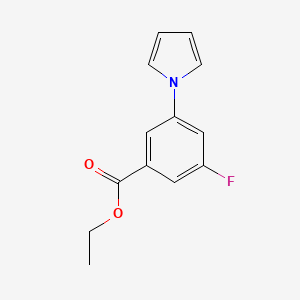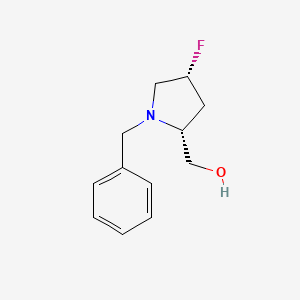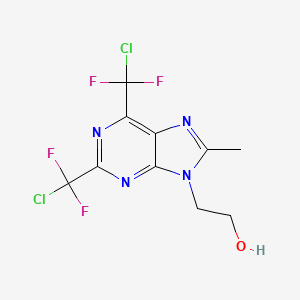
(S)-3,3-Difluoro-1-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,3-Difluoro-1-methylpiperidin-4-ol is a chiral compound featuring a piperidine ring substituted with two fluorine atoms and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Difluoro-1-methylpiperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a piperidine derivative.
Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. Catalysts and optimized reaction parameters are employed to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(S)-3,3-Difluoro-1-methylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3,3-Difluoro-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(S)-3,3-Difluoro-1-methylpiperidine: Lacks the hydroxyl group, affecting its reactivity and applications.
(S)-3,3-Difluoro-1-ethylpiperidin-4-ol: Similar structure with an ethyl group instead of a methyl group, leading to different steric and electronic properties.
Uniqueness: (S)-3,3-Difluoro-1-methylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H11F2NO |
|---|---|
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
(4S)-3,3-difluoro-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
BSUIXAFRVBJAOF-YFKPBYRVSA-N |
SMILES isomérique |
CN1CC[C@@H](C(C1)(F)F)O |
SMILES canonique |
CN1CCC(C(C1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12454960.png)

![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)

![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)
![3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12454990.png)


![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)
![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)


![N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide](/img/structure/B12455033.png)
![2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12455036.png)
